FMO3-Dependent Cytotoxicity Potency Ranking: ANTU Is 5× More Potent Than Phenylthiourea and 100× More Potent Than Thiourea
In a clonogenic cytotoxicity assay using mouse C3H/10T1/2 cells stably expressing human FMO3, 1-(1-naphthyl)-2-thiourea (ANTU) achieved 50% cytotoxicity at 1×10⁻⁶ M, compared to 5×10⁻⁶ M for the closest structural analog phenylthiourea (PTU) and 1×10⁻⁴ M for the parent compound thiourea (TU). All three compounds were toxic selectively to FMO3-expressing clones and not to parental or FMO1-expressing cells. The minimum exposure time for observable toxicity was 6 hours. This represents a 5-fold potency advantage for ANTU over PTU and a 100-fold advantage over TU [1]. The rank order (ANTU > PTU > TU) inversely correlates with the size of the N-substituent, indicating that the naphthyl moiety confers greater FMO3 substrate recognition and bioactivation efficiency than the phenyl or unsubstituted analogs.
| Evidence Dimension | FMO3-dependent cytotoxicity (TC₅₀ in clonogenic assay) |
|---|---|
| Target Compound Data | ANTU: 1×10⁻⁶ M (50% toxicity) |
| Comparator Or Baseline | PTU: 5×10⁻⁶ M; TU: 1×10⁻⁴ M |
| Quantified Difference | ANTU is 5× more potent than PTU; 100× more potent than TU |
| Conditions | Mouse C3H/10T1/2 cells expressing human FMO3; clonogenic assay; minimum 6 hr exposure; parental and FMO1 clones as negative controls showing no toxicity |
Why This Matters
For researchers employing thiourea compounds in FMO3-dependent toxicity models or studying thiocarbamate bioactivation, ANTU provides the highest potency separation from background TU toxicity, enabling cleaner signal-to-noise ratios at lower working concentrations.
- [1] Smith PB, Crespi C, McKinnon RA, et al. (2002). Thiourea toxicity in mouse C3H/10T1/2 cells expressing human flavin-dependent monooxygenase 3. Biochem Pharmacol, 63(11):1941-1948. doi: 10.1016/s0006-2952(02)00978-4. PMID: 12093470. View Source
